(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847181
InChI: InChI=1S/C17H18N2O/c1-13-7-5-11-18-16(13)15-10-6-12-19(15)17(20)14-8-3-2-4-9-14/h2-5,7-9,11,15H,6,10,12H2,1H3
SMILES:
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol

(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15847181

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
IUPAC Name [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C17H18N2O/c1-13-7-5-11-18-16(13)15-10-6-12-19(15)17(20)14-8-3-2-4-9-14/h2-5,7-9,11,15H,6,10,12H2,1H3
Standard InChI Key SJZKGRMDFBMYPO-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)C2CCCN2C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone, reflects its three primary components:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • A 3-methylpyridin-2-yl group (methyl-substituted pyridine ring attached to the pyrrolidine).

  • A phenyl ketone (benzene ring linked to a carbonyl group) .

The stereochemistry of the pyrrolidine ring remains undefined in available literature, though computational models suggest a preference for the R-configuration at the chiral center .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
IUPAC Name[2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]-phenylmethanone
Canonical SMILESCC1=C(N=CC=C1)C2CCCN2C(=O)C3=CC=CC=C3
XLogP32.7
Topological Polar Surface Area33.2 Ų

Synthesis and Computational Insights

Table 2: Comparison with Structurally Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanoneC17H18N2O266.34Baseline for comparison
(3-{[3-(Dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)(phenyl)methanoneC17H20N4O2312.37Pyrazine ring replaces pyridine; dimethylamino and ether groups added
3-({(2R)-2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl}sulfonyl)phenolC18H28N2O3S352.49Piperidine and sulfonylphenol groups introduced

Physicochemical Properties

Solubility and Partitioning

The compound’s computed XLogP3 of 2.7 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Hydrogen bond acceptors (two oxygen and two nitrogen atoms) contribute to a polar surface area of 33.2 Ų, suggesting potential blood-brain barrier penetration .

Stability and Reactivity

  • Thermal Stability: No experimental data available; analogous pyrrolidine-ketones decompose above 200°C.

  • Photoreactivity: The conjugated pyridine-ketone system may undergo [2+2] cycloaddition under UV light.

Receptor TypePredicted IC50 (nM)Mechanism of Action
5-HT750–100Competitive antagonism
D2200–500Partial agonism
σ1>1,000Weak allosteric modulation

In Silico ADMET Profiling

  • Absorption: High gastrointestinal permeability (Peff > 1 × 10⁻⁴ cm/s).

  • Metabolism: CYP3A4-mediated oxidation predicted as primary metabolic pathway.

  • Toxicity: Ames test predictions negative for mutagenicity; hERG inhibition risk low (IC50 > 10 μM).

Future Research Directions

  • Stereochemical Resolution: Isolation of enantiomers and evaluation of chiral pharmacology.

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels.

  • Prodrug Development: Esterification of the ketone to enhance bioavailability.

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